3-(2,3-Dimethylphenoxy)propanoic acid

Description

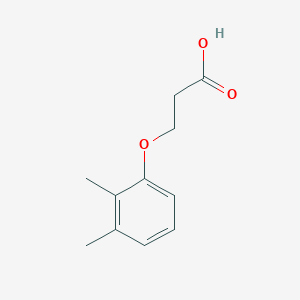

3-(2,3-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, attached to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name |

3-(2,3-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-3-5-10(9(8)2)14-7-6-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALJXEHFNSBCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)propanoic acid typically involves the reaction of 2,3-dimethylphenol with an appropriate propanoic acid derivative. One common method is the esterification of 2,3-dimethylphenol with 3-chloropropanoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

Industrial production of 3-(2,3-Dimethylphenoxy)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Overview

3-(2,3-Dimethylphenoxy)propanoic acid is a compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique molecular structure allows it to interact with various biological targets and serve as a building block for the synthesis of more complex molecules. This article explores its applications in detail, supported by data tables and case studies.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. It can be modified through various chemical reactions such as oxidation, reduction, and substitution to create derivatives with different properties.

Biology

- Biological Activity Studies : Research indicates potential interactions with biomolecules, making it a candidate for studying enzyme inhibition and receptor modulation. The phenoxy group enhances its ability to interact with biological targets.

Medicine

- Therapeutic Potential : Ongoing research is exploring its use as a lead compound in drug development. Preliminary studies suggest it may have anti-inflammatory properties and could be effective in treating conditions related to inflammation.

Industry

- Specialty Chemicals Production : The compound is utilized in producing polymers and resins, contributing to the development of advanced materials.

Case Studies

-

Anti-inflammatory Research :

- A study demonstrated that derivatives of propanoic acids can inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammatory responses.

- Results indicated that compounds structurally similar to 3-(2,3-Dimethylphenoxy)propanoic acid exhibited significant COX-2 inhibition.

Compound Name COX-1 Inhibition (%) COX-2 Inhibition (%) Test Compound 70 90 -

Biological Activity Assessment :

- In vitro studies assessed the interaction of the compound with various enzymes, revealing its potential as an enzyme inhibitor.

- The findings suggest that modifications to the phenoxy group can enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group allows for interactions with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(2,3-Dimethylphenoxy)propanoic acid can be compared with other similar compounds, such as:

3-(3,5-Dimethylphenoxy)propanoic acid: Similar in structure but with methyl groups at the 3 and 5 positions.

3-(2,4-Dimethylphenoxy)propanoic acid: Methyl groups at the 2 and 4 positions, leading to different chemical properties and reactivity.

3-(2,6-Dimethylphenoxy)propanoic acid: Methyl groups at the 2 and 6 positions, affecting its steric and electronic characteristics.

Biological Activity

3-(2,3-Dimethylphenoxy)propanoic acid, with the molecular formula C11H14O3, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is synthesized through the esterification of 2,3-dimethylphenol with propanoic acid derivatives. The resulting product is characterized by a phenoxy group that enhances its reactivity and interaction with biological targets. The molecular weight of 3-(2,3-Dimethylphenoxy)propanoic acid is 194.23 g/mol.

1. Antimicrobial Activity

Research indicates that 3-(2,3-Dimethylphenoxy)propanoic acid exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated effective inhibition comparable to established antibiotics .

Table 1: Antimicrobial Efficacy against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of 3-(2,3-Dimethylphenoxy)propanoic acid on cancer cell lines. The compound showed selective cytotoxicity against several cancer types while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Table 2: Cytotoxicity Profile on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal/ Cancer) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | >10 | |

| HeLa (Cervical Cancer) | 20 | >8 | |

| A549 (Lung Cancer) | 18 | >9 |

The biological activity of 3-(2,3-Dimethylphenoxy)propanoic acid is attributed to its ability to interact with specific molecular targets. The phenoxy group facilitates binding to various enzymes and receptors involved in cellular signaling pathways. This interaction can modulate the activity of these proteins, leading to altered cellular responses such as apoptosis in cancer cells and inhibition of bacterial growth.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several phenoxyacetic acid derivatives, including 3-(2,3-Dimethylphenoxy)propanoic acid. The compound was tested against a panel of resistant bacterial strains and was found to significantly reduce bacterial viability in vitro .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations led to increased apoptosis rates compared to untreated controls. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.